
2-Dibenzofuranmethanol
Vue d'ensemble
Description
2-Dibenzofuranmethanol, also known as dibenzo[b,d]furan-2-ylmethanol, is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . This compound is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring. This compound is primarily used in research and development and is not intended for medicinal or household use .
Applications De Recherche Scientifique
2-Dibenzofuranmethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and heterocyclic derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Mécanisme D'action
Target of Action
Benzofuran compounds, which are structurally similar, have been found to interact with lysozyme in enterobacteria phage t4
Mode of Action
Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of 2-Dibenzofuranmethanol with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran compounds are known to affect various biological pathways due to their diverse pharmacological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. The pharmacokinetic profile of benzofuran compounds suggests that they have diverse clinical uses
Result of Action
Benzofuran compounds are known for their strong biological activities . .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Dibenzofuranmethanol can be synthesized from dibenzofuran-2-carbaldehyde through a reduction reaction. The process involves the following steps :
- Dissolve dibenzofuran-2-carbaldehyde in tetrahydrofuran (THF).
- Add sodium tetrahydroborate (NaBH4) to the solution and stir for 2 hours at room temperature.
- Quench the reaction by adding an aqueous solution of hydrogen chloride (HCl).
- Extract the product using dichloromethane (CH2Cl2), wash with water and brine, and dry over sodium sulfate (Na2SO4).
- Filter and concentrate the solution under vacuum to obtain this compound as an off-white solid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions, ensuring high yield, and maintaining purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Dibenzofuranmethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dibenzofuran-2-methanol.
Oxidation: It can be oxidized to form dibenzofuran-2-carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium tetrahydroborate (NaBH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed:
Reduction: Dibenzo[b,d]furan-2-ylmethanol.
Oxidation: Dibenzo[b,d]furan-2-carboxylic acid.
Substitution: Substituted dibenzofuran derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Dibenzofuranmethanol can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which lacks the hydroxyl group present in this compound.
Dibenzofuran-2-carbaldehyde: The precursor used in the synthesis of this compound.
Dibenzofuran-2-carboxylic acid: The oxidation product of this compound.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activities compared to its parent compound and other derivatives .
Propriétés
IUPAC Name |
dibenzofuran-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVDFRNENAAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006951 | |
| Record name | 2-Dibenzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86607-82-1 | |
| Record name | 2-Dibenzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86607-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dibenzofuranmethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Dibenzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
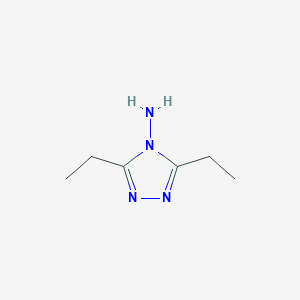
![2,6-dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B1296252.png)

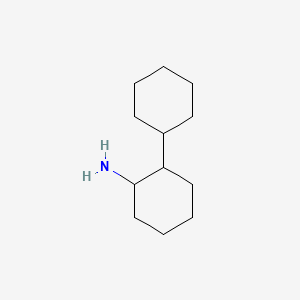
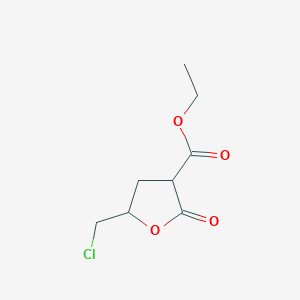
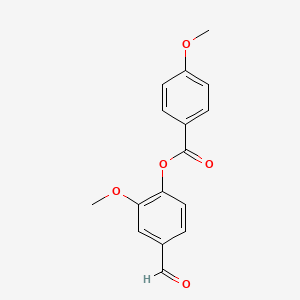
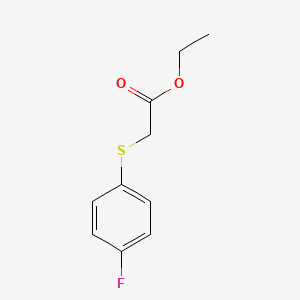
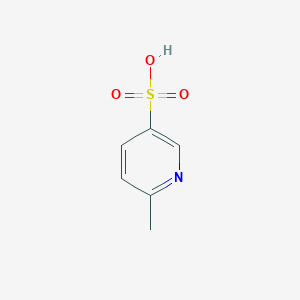
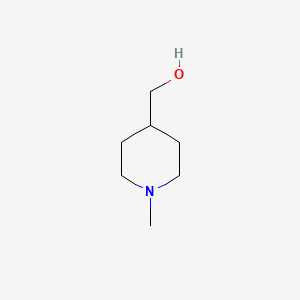
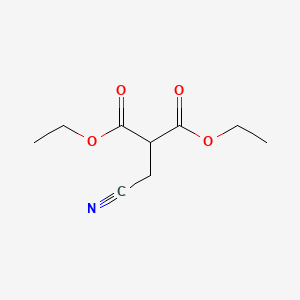
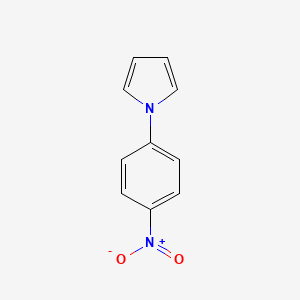
![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)
![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)
